BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-CFMB: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-CFMB

cat. No.: B606617

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

The full chemical name for the compound designated as (R)-CFMB is [3-
(trifluoromethyl)phenyllmethyl (2R)-5-oxooxolane-2-carboxylate.

Alternative nomenclature for this compound includes:
o 3-(Trifluoromethyl)benzyl (R)-5-oxotetrahydrofuran-2-carboxylate

¢ (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid [3-(trifluoromethyl)phenyllmethyl ester

Introduction

(R)-CFMB is a chiral molecule containing a trifluoromethylphenyl group and a substituted
oxolane ring. The presence of the trifluoromethyl group, a common moiety in medicinal
chemistry, often enhances metabolic stability and binding affinity of molecules to their biological
targets. The oxolane-2-carboxylate structure is a lactone derivative of a carboxylic acid. The
specific "(R)" stereochemistry at the 2-position of the oxolane ring is a critical determinant of its
biological activity and interaction with specific molecular targets.

A comprehensive search of publicly available scientific literature and chemical databases did
not yield specific in-depth technical data regarding the synthesis, mechanism of action,
experimental protocols, or quantitative biological data for (R)-CFMB. The information presented
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in this document is based on general chemical principles and data available for structurally

related compounds.

Physicochemical Properties (Predicted)

Quantitative data for (R)-CFMB is not readily available in the literature. The following table
presents predicted physicochemical properties based on its chemical structure. These values
are computational estimates and have not been experimentally verified.

Property Predicted Value Data Source
Molecular Formula C13H11F304

Molecular Weight 288.22 g/mol

XLogP3 2.5

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count

Rotatable Bond Count 4

Potential Areas of Research and Experimental
Considerations

Given the structural motifs present in (R)-CFMB, several avenues of research could be
explored. The following sections outline potential experimental approaches and signaling
pathways that may be relevant.

Synthesis

A plausible synthetic route for (R)-CFMB would likely involve the esterification of (2R)-5-
oxooxolane-2-carboxylic acid with (3-(trifluoromethyl)phenyl)methanol.

Hypothetical Experimental Workflow for Synthesis:
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Caption: Hypothetical synthetic workflow for (R)-CFMB.

Biological Activity and Mechanism of Action

The biological activity of (R)-CFMB is currently uncharacterized in the public domain. However,
compounds with similar structural features have been investigated for a variety of biological
activities. For instance, trifluoromethyl-containing compounds are prevalent in pharmaceuticals
targeting enzymes and receptors. The lactone ring system is also a feature of various
biologically active natural products and synthetic molecules.

Potential Signaling Pathway Involvement:

Given the widespread roles of related structures, (R)-CFMB could potentially interact with
various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway
is depicted below.
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Caption: Hypothetical inhibition of a kinase pathway by (R)-CFMB.

Future Directions
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To fully elucidate the properties and potential applications of (R)-CFMB, the following
experimental investigations are recommended:

o Chemical Synthesis and Characterization: Development and optimization of a synthetic
route, followed by full characterization of the compound using techniques such as NMR,
mass spectrometry, and X-ray crystallography.

« In Vitro Biological Screening: High-throughput screening against a panel of biological targets
(e.g., kinases, GPCRs, ion channels) to identify potential biological activity.

o Mechanism of Action Studies: If activity is identified, further studies to determine the specific
molecular target and signaling pathways involved.

o Pharmacokinetic and Pharmacodynamic Profiling: In vitro and in vivo studies to assess the
absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the
compound.

Conclusion

While the full chemical name of (R)-CFMB is established as [3-(trifluoromethyl)phenyllmethyl
(2R)-5-oxooxolane-2-carboxylate, a detailed technical profile of this compound is not currently
available in the public scientific literature. The information provided herein is based on its
chemical structure and offers a starting point for researchers and drug development
professionals interested in exploring its potential. Further experimental investigation is required
to determine its synthesis, biological activity, and therapeutic potential.

« To cite this document: BenchChem. [(R)-CFMB: A Technical Overview]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b606617#r-cfmb-full-
chemical-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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